molecular formula C17H14O5 B10863233 2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one

Cat. No.: B10863233
M. Wt: 298.29 g/mol
InChI Key: HSDDCHPSIPWWNS-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one is a chemical compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under controlled conditions. One common method involves the use of a deep eutectic solvent (DES) as a catalyst, which offers a green and efficient approach to the synthesis . The reaction conditions often include moderate temperatures and short reaction times, making the process both energy-efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can further improve the sustainability of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted flavonoids, quinones, and hydroquinones, each with distinct chemical and biological properties.

Scientific Research Applications

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethoxy-4-hydroxyphenyl)-6-hydroxy-4H-chromen-4-one is unique due to its dual phenolic and chromone structure, which imparts a combination of antioxidant, antimicrobial, and anti-inflammatory properties

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-6-hydroxychromen-4-one

InChI

InChI=1S/C17H14O5/c1-2-21-17-7-10(3-5-13(17)19)16-9-14(20)12-8-11(18)4-6-15(12)22-16/h3-9,18-19H,2H2,1H3

InChI Key

HSDDCHPSIPWWNS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)O

Origin of Product

United States

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